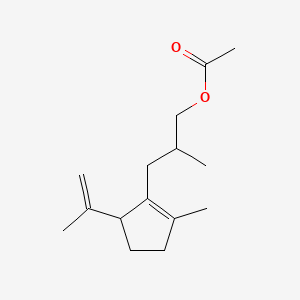![molecular formula C6H3N5O B13796712 Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine CAS No. 80161-12-2](/img/structure/B13796712.png)
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the fusion of isoxazole, triazole, and pyrimidine rings, which endows it with a diverse range of chemical and biological properties.
Métodos De Preparación
The synthesis of Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine typically involves the annulation of a pyrimidine ring to an isoxazole or triazole precursor. One common method includes the reaction of 4-aminoisoxazole with appropriate reagents to form the desired fused ring system. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogenated compounds and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated as a potential therapeutic agent for various diseases due to its ability to inhibit specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine: This compound also features an isoxazole ring fused to a pyridine ring and exhibits similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Another fused heterocyclic system with notable antioxidant and antimicrobial properties.
Isoxazolo[5,4-e]-1,2,4-triazepine: Known for its immunosuppressive and anti-inflammatory activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a promising candidate for further research and development.
Propiedades
Número CAS |
80161-12-2 |
|---|---|
Fórmula molecular |
C6H3N5O |
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
10-oxa-3,4,6,8,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-4-5-10-8-3-11(5)2-7-6(4)12-9-1/h1-3H |
Clave InChI |
LPOHEHUKDXYLPP-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC2=C1C3=NN=CN3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


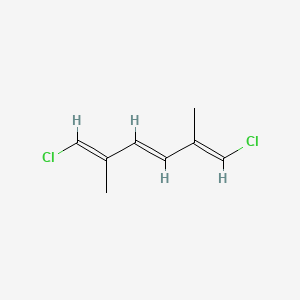

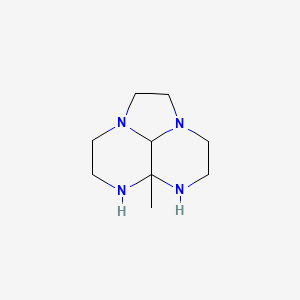
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
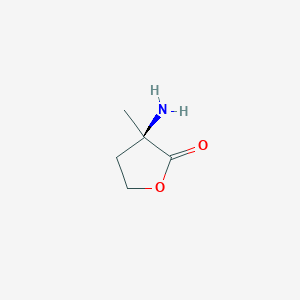
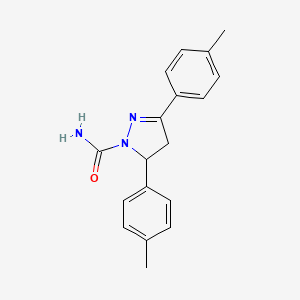
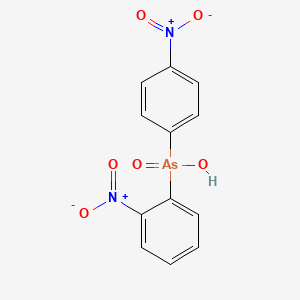

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
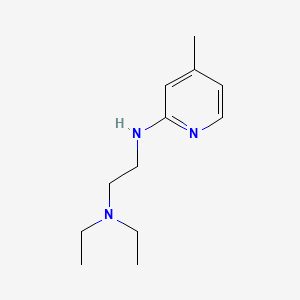
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
